molecular formula C26H30N4O4S B2409074 3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894023-26-8

3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2409074
CAS No.: 894023-26-8
M. Wt: 494.61
InChI Key: ZUDBTLJFFLNWDJ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including ethoxy groups, a thiazolo[3,2-b][1,2,4]triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This can be achieved by reacting a suitable thioamide with hydrazine derivatives under acidic conditions.

    Introduction of the m-tolyl group: This step involves the alkylation of the thiazolo[3,2-b][1,2,4]triazole intermediate with m-tolyl halides in the presence of a base.

    Attachment of the ethyl group: The ethyl group can be introduced via a nucleophilic substitution reaction using ethyl halides.

    Formation of the benzamide moiety: The final step involves the coupling of the intermediate with 3,4,5-triethoxybenzoic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of 3,4,5-trialdehyde or 3,4,5-tricarboxylic acid derivatives.

    Reduction: Formation of 3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)aniline.

    Substitution: Formation of this compound derivatives with different substituents.

Scientific Research Applications

3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cell membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can be compared with other similar compounds, such as:

    3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide: Differing by the presence of methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide: Differing by the position of the tolyl group.

    3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)propyl)benzamide: Differing by the length of the alkyl chain.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Biological Activity

3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a novel compound with significant potential in pharmacological applications. Its structure includes a thiazole and triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing research findings, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C23H24N4O4S
  • Molecular Weight : 452.53 g/mol
  • CAS Number : 894023-66-6

The compound's biological activity is primarily attributed to its structural components. Similar compounds have been shown to interact with various biological targets:

  • Inhibition of Kinases : It is suggested that compounds with similar structures can inhibit key kinases involved in cell signaling pathways, such as the ERK signaling pathway .
  • Caspase Activation : The compound may induce apoptosis through caspase activation via oxidative stress mechanisms.
  • Cell Cycle Arrest : Research indicates that it can cause a significant dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that triazole derivatives exhibit promising anticancer properties. The compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways .
  • Antimicrobial Properties : The thiazole and triazole groups are associated with antibacterial and antifungal activities. This compound could potentially be effective against various pathogens .

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies have indicated that derivatives of triazoles can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, compounds structurally related to this compound exhibited IC50 values in the micromolar range against these cell lines .
  • Mechanistic Studies : Research has highlighted the role of oxidative stress in mediating the anticancer effects of triazole derivatives. Compounds similar to this one have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis .
  • Pharmacokinetics : The pharmacokinetic profile suggests that similar compounds can be metabolized into active forms within cellular environments. This property enhances their therapeutic efficacy while minimizing toxicity .

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-5-32-21-14-19(15-22(33-6-2)23(21)34-7-3)25(31)27-12-11-20-16-35-26-28-24(29-30(20)26)18-10-8-9-17(4)13-18/h8-10,13-16H,5-7,11-12H2,1-4H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDBTLJFFLNWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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